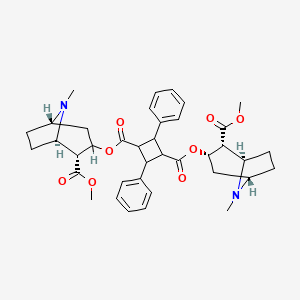
ETHOQUINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHOQUINE, also known as 1-Azabicyclo[2.2.2]octan-3-ol, 3-propanoate, hydrochloride, is a quinuclidine derivative with the molecular formula C10H18ClNO2 and a molecular weight of 219.71. This compound is known for its good penetration of biological membranes and is used as an acetylcholine receptor agonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHOQUINE involves the reaction of quinuclidine with propanoic acid under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
ETHOQUINE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of quinuclidone derivatives.
Reduction: Reduction of this compound typically involves the use of reducing agents like lithium aluminum hydride, leading to the formation of quinuclidine alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the propanoate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions
Major Products Formed
Oxidation: Quinuclidone derivatives.
Reduction: Quinuclidine alcohols.
Substitution: Various quinuclidine derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
ETHOQUINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on acetylcholine receptors and its potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Wirkmechanismus
ETHOQUINE exerts its effects by acting as an acetylcholine receptor agonist. It binds to the acetylcholine receptors on the surface of neurons, mimicking the action of acetylcholine. This binding leads to the activation of the receptor and subsequent signal transduction pathways, resulting in various physiological effects. The primary molecular targets are the nicotinic acetylcholine receptors, which play a crucial role in neurotransmission .
Vergleich Mit ähnlichen Verbindungen
ETHOQUINE is similar to other quinuclidine derivatives, such as:
Quinuclidine: The parent compound, which serves as the backbone for this compound.
Quinuclidine alcohols: Reduced forms of this compound with hydroxyl groups.
Quinuclidone: Oxidized derivatives of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows for good penetration of biological membranes and its potent activity as an acetylcholine receptor agonist. This makes it particularly valuable in research focused on neurotransmission and neuroprotection .
Eigenschaften
CAS-Nummer |
112300-33-1 |
|---|---|
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




